Ceramide HO3
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Overview
Description
Ceramide HO3 is a complex chemical compound primarily used in cosmetic formulations. It is known for its skin conditioning properties, helping to maintain the skin in good condition. The compound consists of myristyl alcohol (tetradecanol) and hydroxypropyl groups, which are connected through an ether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trihydroxypalmitamidohydroxypropyl myristyl ether involves the condensation of myristyl alcohol with hydroxypropyl groups. The reaction typically requires a catalyst to facilitate the etherification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of trihydroxypalmitamidohydroxypropyl myristyl ether is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring to ensure the quality and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve high-purity trihydroxypalmitamidohydroxypropyl myristyl ether .
Chemical Reactions Analysis
Types of Reactions
Ceramide HO3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of alcohols and ethers.
Scientific Research Applications
Ceramide HO3 has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on cell membranes and skin cells.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of trihydroxypalmitamidohydroxypropyl myristyl ether involves its interaction with the lipid bilayer of cell membranes. The compound’s amphiphilic nature allows it to integrate into the lipid bilayer, enhancing the skin’s barrier function and providing moisturizing effects. The hydroxypropyl groups interact with water molecules, while the myristyl groups interact with the lipid components of the skin .
Comparison with Similar Compounds
Similar Compounds
Ceramide HO3: Similar in structure and function, used in skincare products for its moisturizing properties.
Hexadecanamide: Another compound with similar amide and hydroxyl groups, used in various cosmetic formulations.
Uniqueness
This compound is unique due to its specific combination of myristyl alcohol and hydroxypropyl groups, which provide a balanced amphiphilic nature. This unique structure allows it to effectively integrate into the lipid bilayer of cell membranes, enhancing its skin conditioning properties .
Properties
CAS No. |
131276-37-4 |
---|---|
Molecular Formula |
C33H67NO6 |
Molecular Weight |
573.9 g/mol |
IUPAC Name |
9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide |
InChI |
InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39) |
InChI Key |
OCOAAZPOBSWYQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |
Origin of Product |
United States |
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